Itraconazole Impurity 24

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

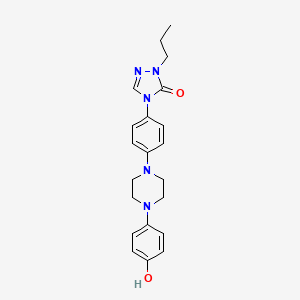

Itraconazole Impurity 24 is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a hydroxyphenyl group, a piperazine ring, and a triazole moiety. It is known for its potential therapeutic properties and has been the subject of various scientific studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Itraconazole Impurity 24 typically involves multiple steps. One common method starts with the preparation of 4-hydroxyphenylpiperazine, which is then reacted with a suitable phenyl derivative to form the intermediate compound. This intermediate is further reacted with a triazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as ethanol or methanol and may require catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and advanced purification techniques to ensure the purity of the final product. Safety measures are also implemented to handle the chemicals and reactions involved in the production process .

化学反応の分析

Structural Characteristics of Itraconazole Impurity 24

This compound is identified as 3H-1,2,4-Triazol-3-one, 2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-2-propyl- (CAS 79538-91-3) . Key structural features include:

-

A 1,2,4-triazol-3-one core.

-

A substituted piperazine ring with a 4-hydroxyphenyl group.

-

A propyl side chain at position 2 of the triazole ring.

Table 1: Molecular and Spectral Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₁H₂₅N₅O₂ | |

| Molecular Weight | 379.46 g/mol | |

| Key NMR Signals (δ ppm) | 8.23 (s, 1H), 6.98–6.96 (d, 2H), 3.30–3.25 (m, 4H) | |

| MS Fragments (m/z) | 379 [M+H]⁺ |

Hydroxylation of the Piperazine Ring

-

Reaction : Demethylation or hydroxylation at the para position of the phenyl group in 1-acetyl-4-(4-methoxyphenyl)piperazine intermediates.

-

Conditions : Alkaline hydrolysis or oxidative stress (e.g., heat, light) during synthesis .

-

Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing groups on the benzene ring.

Cyclization Reactions

-

Reaction : Intramolecular cyclization of intermediates containing free hydroxyl and amine groups.

-

Conditions : High-temperature reflux in polar aprotic solvents (e.g., DMSO) .

-

Example : Cyclization of compound III to form the triazolone core (Fig. 1) .

Table 2: Reaction Conditions Leading to Impurity 24

| Step | Reaction Type | Conditions | Yield Impact |

|---|---|---|---|

| 1 | Substitution | NaOH/DMSO, 0–20°C, 2–4 hours | Increases |

| 2 | Cyclization | 90°C, 2 hours | Moderate |

| 3 | Oxidation | Heat stress (40–60°C, 72 hours) | Significant |

Degradation Pathways

Impurity 24 is stable under standard storage conditions but degrades under oxidative stress :

-

Oxidation : The hydroxyl group on the piperazine ring undergoes further oxidation to form carbonyl derivatives.

-

Thermal Degradation : At >100°C, cleavage of the triazolone ring generates smaller fragments (e.g., propylamine derivatives) .

Chromatographic Profiling

-

HPLC Method : Retention time (RT) = 16.50 min (C18 column, acetonitrile-phosphate buffer gradient) .

-

LC-MS/MS : Protonated ion at m/z 379 with diagnostic fragments at m/z 245 (loss of propyl group) and m/z 162 (triazolone ring) .

Spectroscopic Data

-

¹H-NMR : Aromatic protons at δ 6.96–6.98 ppm (d, J=8.4 Hz) confirm the para-hydroxyphenyl group .

-

¹³C-NMR : Carbonyl resonance at δ 163.75 ppm (C=O of triazolone) .

Significance in Regulatory Compliance

科学的研究の応用

Characterization of Itraconazole Impurity 24

Spectral Analysis

The identification and characterization of this compound have been conducted using advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) and mass spectrometry have been employed to isolate and quantify this impurity in drug formulations. For instance, studies have shown that impurities can significantly affect the stability and efficacy of the active pharmaceutical ingredient (API) in formulations .

Chemical Structure

The chemical structure of this compound is crucial for understanding its behavior in pharmaceutical applications. It is characterized by specific spectral features that can be identified through Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The detailed structural insights help in assessing the potential impact of this impurity on the overall pharmacological profile of itraconazole .

Impact on Pharmacological Properties

Efficacy and Safety

Research indicates that impurities like this compound can influence the pharmacokinetics and pharmacodynamics of the parent compound. For example, studies have demonstrated that certain impurities may alter the drug's absorption rates or lead to unexpected side effects, thereby affecting therapeutic outcomes . The FDA has conducted evaluations to assess the safety profiles associated with these impurities, emphasizing the need for stringent quality control measures during drug formulation .

Toxicological Studies

Toxicological assessments have been performed to evaluate the systemic effects of this compound. In animal studies, no significant toxicity was observed at specified doses; however, long-term exposure effects remain a subject of ongoing research. Understanding these implications is vital for ensuring patient safety and efficacy in clinical settings .

Applications in Pharmaceutical Development

Formulation Strategies

The presence of impurities necessitates innovative formulation strategies to enhance drug stability and bioavailability. For instance, researchers are exploring various excipients and delivery systems that can mitigate the adverse effects of impurities while maintaining the therapeutic efficacy of itraconazole .

Regulatory Considerations

Regulatory bodies require comprehensive documentation regarding impurities in drug products. The International Council for Harmonisation (ICH) guidelines stipulate that any impurity present at levels above 0.1% must be characterized and evaluated for its impact on drug safety and efficacy . This regulatory framework ensures that pharmaceutical companies adhere to strict quality standards during drug development.

作用機序

The mechanism of action of Itraconazole Impurity 24 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to a decrease in the production of melanin, making it a potential candidate for treating hyperpigmentation disorders . Additionally, the compound may interact with various receptors and signaling pathways in the body, contributing to its therapeutic effects .

類似化合物との比較

Itraconazole Impurity 24 can be compared with other similar compounds, such as:

4-(4-Hydroxyphenyl)piperazine: Shares the hydroxyphenyl and piperazine moieties but lacks the triazole ring.

1-Propyl-1H-1,2,4-triazole: Contains the triazole ring but lacks the hydroxyphenyl and piperazine groups.

4-(4-(4-Hydroxyphenyl)piperazin-1-yl)arylmethanone: Similar structure but with different substituents on the aryl group.

特性

CAS番号 |

79538-91-3 |

|---|---|

分子式 |

C21H25N5O2 |

分子量 |

379.5 g/mol |

IUPAC名 |

4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-propyl-1,2,4-triazol-3-one |

InChI |

InChI=1S/C21H25N5O2/c1-2-11-26-21(28)25(16-22-26)19-5-3-17(4-6-19)23-12-14-24(15-13-23)18-7-9-20(27)10-8-18/h3-10,16,27H,2,11-15H2,1H3 |

InChIキー |

OOBTYNJLRSEHAT-UHFFFAOYSA-N |

正規SMILES |

CCCN1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。